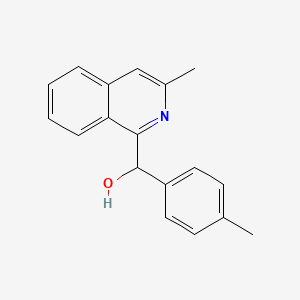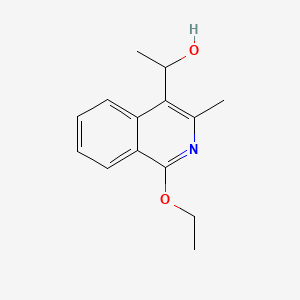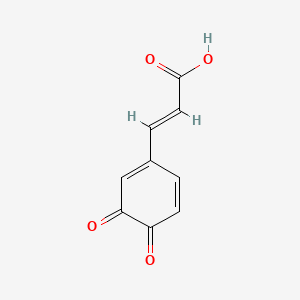
1,4-Benzodioxane 2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxane 2-carboxylic acid is an organic compound with the molecular formula C9H8O4. It features a benzene ring fused to a 1,4-dioxane ring with a carboxylic acid group attached at the 2-position. This compound is notable for its applications in medicinal chemistry and its potential as a building block for various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Benzodioxane 2-carboxylic acid can be synthesized through several methods. One common approach involves the lithiation of 1,4-benzodioxane at the 3-position, followed by a reaction with an electrophile such as ethyl chloroformate
Industrial Production Methods
Industrial production of this compound typically involves large-scale lithiation reactions followed by electrophilic substitution. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzodioxane 2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like ethyl chloroformate and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxanes, which can be further utilized in the synthesis of complex bioactive molecules .
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxane 2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-benzodioxane 2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzodioxane ring system can interact with various receptors, modulating their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: A derivative with an ethoxycarbonyl group at the 3-position.
Doxazosin Mesilate: A related compound used in the treatment of hypertension and benign prostatic hyperplasia.
Uniqueness
1,4-Benzodioxane 2-carboxylic acid is unique due to its versatile synthetic applications and its role as a key intermediate in the synthesis of various bioactive molecules. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
18016-17-1 |
|---|---|
Molekularformel |
C14H30O3Si |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B1174192.png)
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dithione](/img/structure/B1174197.png)
![2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate](/img/structure/B1174198.png)



